N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-3-methoxybenzenesulfonamide
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Overview
Description
N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-3-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with benzyl, dimethyl, and methoxybenzenesulfonamide groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-3-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Substitution Reactions: The benzimidazole core is then subjected to substitution reactions to introduce the benzyl and dimethyl groups. This can be achieved using benzyl halides and methylating agents in the presence of a base.
Sulfonamide Formation: The final step involves the reaction of the substituted benzimidazole with 3-methoxybenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-3-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-3,5-dichlorobenzenesulfonamide
- N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide
- N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide
Uniqueness
N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-3-methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with biological targets, potentially leading to improved therapeutic properties compared to its analogs.
Properties
IUPAC Name |
N-(1-benzyl-5,6-dimethylbenzimidazol-4-yl)-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-16-12-21-23(24-15-26(21)14-18-8-5-4-6-9-18)22(17(16)2)25-30(27,28)20-11-7-10-19(13-20)29-3/h4-13,15,25H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDNPPACSSLYQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=CC(=C3)OC)N=CN2CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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